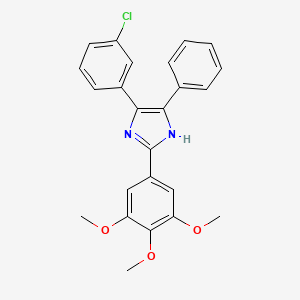![molecular formula C17H14N4O4S B11611111 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11611111.png)
3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-2-(2,3-dihidroxi-bencilideno)-1-(1,1-dióxido-1,2-benzotiazol-3-il)hidrazinil]propanonitrilo es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de benzotiazol, un enlace hidrazona y un grupo nitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(2E)-2-(2,3-dihidroxi-bencilideno)-1-(1,1-dióxido-1,2-benzotiazol-3-il)hidrazinil]propanonitrilo típicamente implica la condensación de 2,3-dihidroxi-benzaldehído con un derivado de hidrazina de benzotiazol en condiciones controladas. La reacción a menudo se lleva a cabo en un disolvente orgánico como etanol o metanol, con la adición de una cantidad catalítica de ácido para facilitar la reacción de condensación.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(2E)-2-(2,3-dihidroxi-bencilideno)-1-(1,1-dióxido-1,2-benzotiazol-3-il)hidrazinil]propanonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: La porción dihidroxi-bencilideno puede oxidarse para formar derivados de quinona.
Reducción: El grupo nitrilo puede reducirse para formar aminas primarias.
Sustitución: El anillo de benzotiazol puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden introducir reactivos electrofílicos como halógenos o grupos nitro en condiciones ácidas o básicas.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Aminas primarias.
Sustitución: Derivados de benzotiazol halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como inhibidor de enzimas o como sonda para estudiar vías biológicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(2E)-2-(2,3-dihidroxi-bencilideno)-1-(1,1-dióxido-1,2-benzotiazol-3-il)hidrazinil]propanonitrilo no se comprende completamente, pero se cree que implica interacciones con dianas moleculares específicas, como enzimas o receptores. La estructura del compuesto le permite formar complejos estables con iones metálicos, lo que puede modular su actividad y especificidad. Además, la presencia del enlace hidrazona y el grupo nitrilo pueden permitir que el compuesto participe en reacciones redox y enlaces covalentes con macromoléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(2,3-dihidroxi-bencilideno)amino]benzamida
- (2Z)-2-(2,3-Dihidroxi-bencilideno)-3-oxo-butanoico ácido
Unicidad
En comparación con compuestos similares, 3-[(2E)-2-(2,3-dihidroxi-bencilideno)-1-(1,1-dióxido-1,2-benzotiazol-3-il)hidrazinil]propanonitrilo es único debido a la presencia del anillo de benzotiazol y el grupo nitrilo. Estas características estructurales confieren una reactividad química y una actividad biológica potencial distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C17H14N4O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3-[[(E)-(2,3-dihydroxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |
InChI |
InChI=1S/C17H14N4O4S/c18-9-4-10-21(19-11-12-5-3-7-14(22)16(12)23)17-13-6-1-2-8-15(13)26(24,25)20-17/h1-3,5-8,11,22-23H,4,10H2/b19-11+ |
Clave InChI |
HVUBFAZBFQFTKR-YBFXNURJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=C(C(=CC=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=C(C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11611033.png)
![1,3-dimethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11611054.png)
![10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611055.png)
![6-(4-Chloro-3-nitrophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611059.png)
![4-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11611064.png)
![N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B11611075.png)


![(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611088.png)
![2-(4-methylphenoxy)-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide](/img/structure/B11611094.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611095.png)
![(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11611103.png)

![3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11611122.png)
